molecular formula C8H10N4O2 B3354770 1,8,9-trimethyl-3H-purine-2,6-dione CAS No. 61080-28-2

1,8,9-trimethyl-3H-purine-2,6-dione

Cat. No.: B3354770
CAS No.: 61080-28-2
M. Wt: 194.19 g/mol
InChI Key: DQPSWAZGLXRDIE-UHFFFAOYSA-N
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Description

1,8,9-trimethyl-3H-purine-2,6-dione is a chemical compound belonging to the xanthine family. It is structurally characterized by a purine ring with three methyl groups attached at positions 1, 8, and 9. This compound is known for its stimulating effects on the central nervous system and is commonly found in various plants and beverages.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8,9-trimethyl-3H-purine-2,6-dione can be synthesized through several methods. One common approach involves the methylation of theobromine, a naturally occurring xanthine derivative. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone.

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation processes. The starting material, theobromine, is treated with excess methyl iodide in the presence of a strong base. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,8,9-trimethyl-3H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1,8,9-trimethyl-3H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying purine chemistry and reaction mechanisms.

    Biology: The compound is studied for its effects on cellular processes and enzyme activities.

    Medicine: It has potential therapeutic applications due to its stimulating effects on the central nervous system.

    Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1,8,9-trimethyl-3H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of other xanthine derivatives like caffeine.

Comparison with Similar Compounds

1,8,9-trimethyl-3H-purine-2,6-dione is unique among xanthine derivatives due to its specific methylation pattern. Similar compounds include:

    Caffeine (1,3,7-trimethylxanthine): Known for its stimulating effects and widespread use in beverages.

    Theobromine (3,7-dimethylxanthine): Found in chocolate and has milder stimulating effects compared to caffeine.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

These compounds share a common xanthine core but differ in their methylation patterns, leading to variations in their pharmacological effects and applications.

Properties

IUPAC Name

1,8,9-trimethyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-4-9-5-6(11(4)2)10-8(14)12(3)7(5)13/h1-3H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPSWAZGLXRDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360331
Record name STK177232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61080-28-2
Record name STK177232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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